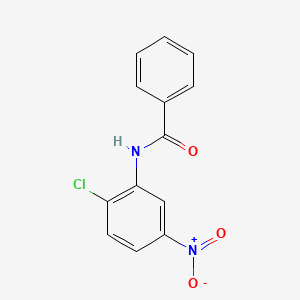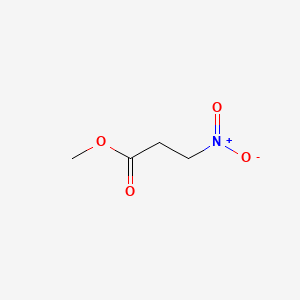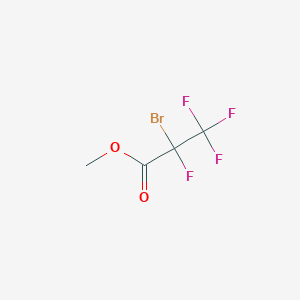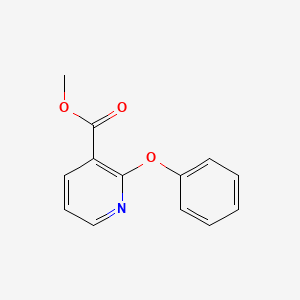
Methyl 2-phenoxynicotinate
Vue d'ensemble
Description
Methyl 2-phenoxynicotinate is a chemical compound with the CAS Number: 36701-88-9 . It has a molecular weight of 229.24 and its molecular formula is C13H11NO3 .
Molecular Structure Analysis
The InChI code for Methyl 2-phenoxynicotinate is 1S/C13H11NO3/c1-16-13(15)11-8-5-9-14-12(11)17-10-6-3-2-4-7-10/h2-9H,1H3 . This code provides a specific description of the molecule’s structure.
Applications De Recherche Scientifique
Intramolecular Proton Transfer
Methyl 2-hydroxynicotinate (MEHNA) demonstrates interesting spectral characteristics through intra- and intermolecular proton transfer. Studies using various spectroscopic techniques have shown that MEHNA exists as enol in less polar solvents and as keto in polar media, with its fluorescence properties being significantly influenced by the solvent's polarity. This suggests potential applications in understanding photophysics and developing optical materials or sensors (Balamurali & Dogra, 2004).
Catalysis
Research on Cu–Co synergism in Cu1−xCoxFe2O4 ferrospinel systems has revealed their significant catalytic performance in methylation of phenol with methanol, producing o-cresol and 2,6-xylenol as major products. This indicates the potential of related compounds in catalysis, especially in the synthesis of chemicals and materials through methylation reactions (Mathew et al., 2002).
Antimicrobial Properties
Studies have identified various preservatives and antimicrobials, including 2-Phenoxyethanol, in Japanese rivers, suggesting their widespread use and environmental impact. This highlights the antimicrobial applications of phenoxy compounds and their relevance to environmental science and pollution studies (Kimura et al., 2014).
Pest Management
Methyl isonicotinate, a related compound, has been extensively studied for its application in thrips pest management. It acts as a non-pheromone semiochemical, demonstrating behavioral responses in various thrips species, indicating its potential use in agriculture for pest control and management strategies (Teulon et al., 2017).
Antioxidant and Antimicrobial Properties
The synthesis of Schiff base compounds and their coordination with metal ions have shown enhanced antioxidant, enzyme inhibition, and antibacterial/antifungal activities. This suggests the role of similar compounds in medicinal chemistry for developing new therapeutic agents (Sumrra et al., 2018).
Mécanisme D'action
Target of Action
It is structurally similar to methyl nicotinate, which is known to act as a peripheral vasodilator
Mode of Action
Methyl nicotinate, a structurally similar compound, is thought to promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This leads to peripheral vasodilation, enhancing local blood flow at the site of application .
Biochemical Pathways
Nicotine, a related compound, is known to be degraded via three pathways in bacteria: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway)
Pharmacokinetics
Pharmacokinetics play an essential role in the toxicologic effects of drugs and management of drug toxicity
Result of Action
Methyl nicotinate, a structurally similar compound, is known to induce vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Propriétés
IUPAC Name |
methyl 2-phenoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-16-13(15)11-8-5-9-14-12(11)17-10-6-3-2-4-7-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBVAKNBOUITGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190161 | |
| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727042 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
36701-88-9 | |
| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036701889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



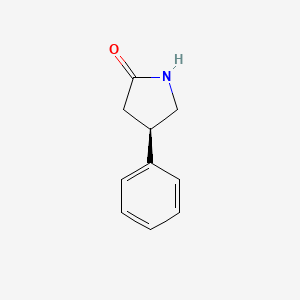



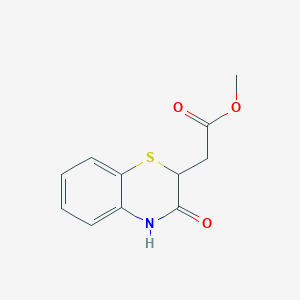

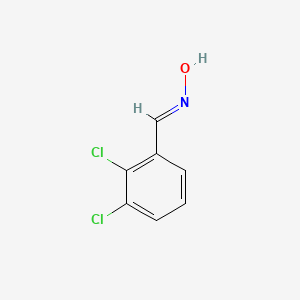

![4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1594868.png)
